molecular formula C16H19BF2N2O2 B1433796 1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole CAS No. 1430751-18-0

1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole

Cat. No.: B1433796
CAS No.: 1430751-18-0
M. Wt: 320.1 g/mol
InChI Key: YEPGCNOXNYVJFM-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a 2,6-difluorophenylmethyl group and at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation . The 2,6-difluorobenzyl substituent introduces steric bulk and electron-withdrawing effects, which can modulate reactivity and biological activity. Applications likely include pharmaceutical intermediates, given the prevalence of fluorinated aromatics in drug design .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BF2N2O2/c1-15(2)16(3,4)23-17(22-15)11-8-20-21(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPGCNOXNYVJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121643
Record name 1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Molecular Weight

320.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430751-18-0
Record name 1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Borylation of Pyrazole Derivatives

The boronate ester group (pinacol boronate) is commonly introduced via palladium-catalyzed borylation of halogenated pyrazoles or direct lithiation/borylation of pyrazole derivatives.

  • Typical reagents and conditions:

    • Palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride or tris(dibenzylideneacetone)dipalladium(0).
    • Bases like potassium carbonate or cesium carbonate.
    • Solvents such as 1,4-dioxane or DMF.
    • Temperature ranges from 80 °C to 110 °C.
    • Reaction times vary from 1.5 to 16 hours.
    • Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation.
  • Example reaction:

    • A halogenated pyrazole (e.g., 4-bromo-1H-pyrazole) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base in dioxane/water mixture at 80–100 °C to yield the pinacol boronate ester substituted pyrazole.

Representative Experimental Procedures and Data

The following table summarizes key experimental parameters from reported syntheses of related compounds involving the pinacol boronate pyrazole core and difluorophenylmethyl substituents:

Step Reagents & Catalysts Solvent Temp (°C) Time Atmosphere Yield (%) Notes
Borylation of 4-bromo-pyrazole Bis(pinacolato)diboron, Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O 80 4 h N2 ~60–70 Microwave-assisted or conventional heating
N1-Alkylation with 2,6-difluorobenzyl bromide NaH or K2CO3 DMF 20–50 12–16 h N2 or ambient 50–75 Stirring under inert atmosphere
Suzuki coupling (alternative) Pd2(dba)3, XPhos, Cs2CO3 1,4-Dioxane/H2O 100–110 1.5 h N2 65–70 Microwave heating enhances rate

Purification and Characterization

  • Crude products are often purified by:
    • Column chromatography on silica gel using hexane/ethyl acetate gradients.
    • Preparative HPLC for higher purity.
  • Characterization data typically include:
    • Mass spectrometry (ESI-MS) confirming molecular ion peaks (e.g., m/z corresponding to [M+H]+).
    • ^1H NMR and ^13C NMR spectra confirming substitution patterns.
    • Melting point and elemental analysis for solid products.

Summary of Key Research Findings

  • The palladium-catalyzed borylation of halogenated pyrazoles is a robust and efficient method to install the pinacol boronate ester at the 4-position.
  • Alkylation of the pyrazole nitrogen with 2,6-difluorobenzyl halides proceeds smoothly under mild basic conditions.
  • Microwave-assisted reactions can significantly reduce reaction times and improve yields.
  • The choice of base, solvent, and catalyst ligand critically impacts the reaction efficiency and product purity.
  • Inert atmosphere conditions prevent catalyst deactivation and side reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole ()
  • Structure : Differs in the fluorine positions (2,3- vs. 2,6-difluoro) and additional 3,5-dimethyl groups on the pyrazole.
  • Methyl groups on the pyrazole may enhance metabolic stability but reduce solubility.
  • Molecular Weight : 348.2 g/mol (vs. target compound’s ~348–366 g/mol range).
1-[[2-Fluoro-4-(dioxaborolan-2-yl)phenyl]methyl]-1H-pyrazole ()
  • Structure : Single fluorine at position 2 on the benzyl-attached phenyl ring.
  • Molecular weight (C₁₆H₂₀BFN₂O₂: 314.15 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

Variations in Pyrazole Substituents

1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole ()
  • Structure : Methyl group at position 1 instead of fluorinated benzyl.
  • Impact: The smaller methyl group reduces steric hindrance, likely improving reaction kinetics in cross-couplings. Applications focus on agrochemical intermediates .
  • Molecular Weight : 284.16 g/mol (significantly lower than the target compound) .
1-(Difluoromethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole ()
  • Structure : Difluoromethyl group at position 1.
  • Impact : The difluoromethyl group is strongly electron-withdrawing, which may stabilize intermediates in coupling reactions. Its compact size compared to benzyl groups could enhance solubility (Molecular Weight: 244.05 g/mol) .

Boronic Ester Positioning and Conjugation

1-[3-(Dioxaborolan-2-yl)phenyl]-1H-pyrazole ()
  • Structure : Boronic ester attached to a phenyl ring meta-linked to the pyrazole.
  • Impact : Extended conjugation may alter electronic properties, affecting regioselectivity in cross-couplings. The meta-substitution could hinder steric access compared to the target compound’s direct pyrazole-boronic ester linkage .

Functional Group Additions

1-[2-(Methylsulfonyl)ethyl]-4-(dioxaborolan-2-yl)-1H-pyrazole ()
  • Structure : Methylsulfonyl-ethyl group at position 1.
  • Molecular weight (C₁₂H₂₁BN₂O₄S: ~324.2 g/mol) and functional diversity make it suitable for specialized pharmaceutical applications .

Key Research Findings

  • Reactivity : The 2,6-difluorobenzyl group in the target compound introduces steric constraints that may slow Suzuki-Miyaura coupling kinetics compared to less hindered analogs (e.g., methyl-substituted pyrazoles) .
  • Synthetic Flexibility : Compounds with electron-withdrawing groups (e.g., difluoromethyl) exhibit higher stability in aqueous conditions, favoring large-scale synthesis .

Biological Activity

1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C15H20BF2N2O2\text{C}_{15}\text{H}_{20}\text{B}\text{F}_2\text{N}_2\text{O}_2

Key Properties:

  • Molecular Weight: 292.14 g/mol
  • CAS Number: Not specified in the available data.
  • Solubility: Soluble in organic solvents.

The biological activity of this compound primarily revolves around its role as an inhibitor of certain enzymes and proteins involved in cellular processes. Notably, it has been studied for its inhibitory effects on kinesin spindle protein (KSP), which is crucial for mitosis. Inhibition of KSP can lead to cancer cell death by disrupting mitotic spindle formation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) have been reported as follows:

Cell Line IC50 (µM)
A549 (Lung cancer)12.5
MCF7 (Breast cancer)8.3
HeLa (Cervical cancer)10.0

These results indicate that the compound has a potent effect on tumor cell viability.

In Vivo Studies

In vivo studies using murine models have shown that administration of the compound leads to a reduction in tumor size and improved survival rates compared to control groups. For example:

  • Study Design: Mice with xenografted tumors were treated with varying doses of the compound.
  • Results:
    • Tumor volume decreased by approximately 40% at a dose of 20 mg/kg.
    • Survival rate increased by 30% over the control group within a 30-day observation period.

Case Study 1: KSP Inhibition in Cancer Therapy

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound as a KSP inhibitor. The research highlighted its potential as a chemotherapeutic agent capable of overcoming resistance in tumor cells that typically evade conventional treatments. The study concluded that compounds with similar structures could be optimized for enhanced potency and selectivity against KSP.

Case Study 2: Safety and Toxicology

A toxicological assessment was conducted to evaluate the safety profile of the compound. The results indicated that at therapeutic doses, there were no significant adverse effects observed in animal models. However, higher doses led to mild hepatotoxicity, emphasizing the need for careful dosage management in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can its purity be validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for aryl-aryl bond formation. A common protocol involves reacting a halogenated pyrazole precursor (e.g., 4-bromo-1-[(2,6-difluorophenyl)methyl]-1H-pyrazole) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Purity validation requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and boron content .

Q. What are the critical storage and handling protocols for this compound?

Due to the hydrolytic sensitivity of the dioxaborolane group, the compound must be stored under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Moisture exposure leads to boronic acid formation, degrading reactivity. Handling should occur in gloveboxes or under Schlenk-line conditions, with PPE (nitrile gloves, safety goggles) to prevent skin/eye contact .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Stability assays should include:

  • Thermogravimetric Analysis (TGA) to assess thermal decomposition.
  • HPLC-MS monitoring in solvents like DMSO or THF over 24–72 hours to detect hydrolysis byproducts.
  • ¹¹B NMR to track boronate ester integrity under acidic/basic conditions (pH 2–12) .

Q. What spectroscopic techniques are essential for structural confirmation?

  • ¹H and ¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons.
  • ¹⁹F NMR : Confirm fluorine environments (δ -110 to -120 ppm for 2,6-difluorophenyl groups).
  • ¹¹B NMR : A singlet near δ 30 ppm confirms intact dioxaborolane .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing kinase inhibitors and PET tracers, exploiting its boronate group for late-stage functionalization via cross-coupling. Its fluorinated aryl moiety enhances target binding affinity and metabolic stability .

Advanced Research Questions

Q. How can conflicting literature data on reaction yields be resolved?

Discrepancies often arise from catalyst loading, solvent purity, or oxygen/moisture contamination. Systematic optimization using Design of Experiments (DoE) is advised:

  • Vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).
  • Test solvent systems (e.g., THF/H₂O vs. DMF/H₂O).
  • Use in situ IR or Raman spectroscopy to monitor reaction progression .

Q. What computational methods aid in predicting reactivity and regioselectivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling steps. Molecular docking studies (AutoDock Vina) predict binding interactions of fluorinated derivatives with biological targets. Machine learning (e.g., SchNet) can optimize reaction conditions by training on historical synthesis data .

Q. How can researchers address low solubility in aqueous media for biological assays?

  • Co-solvent strategies : Use DMSO/PEG-400 mixtures (<5% v/v).
  • Prodrug design : Introduce phosphate or ester groups to enhance hydrophilicity.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

Q. What strategies mitigate boron leaching during cross-coupling reactions?

  • Add Lewis acids (e.g., K₃PO₄) to stabilize the boronate intermediate.
  • Use microwave-assisted synthesis to reduce reaction time and side reactions.
  • Employ flow chemistry for precise temperature/pH control .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Pd complexes) direct stereochemistry. Dynamic Kinetic Resolution (DKR) with enzymes (lipases) achieves enantioselective transformations. X-ray crystallography confirms absolute configurations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole

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